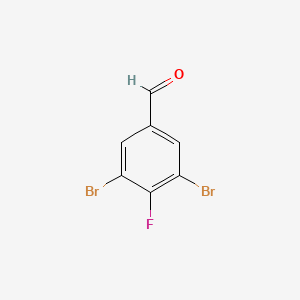

3,5-Dibromo-4-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDJMFFIYDQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Fluorobenzaldehyde

Advanced and Green Synthetic Strategies

Ultrasonic-Assisted Synthesis Protocols

The application of ultrasonic irradiation in chemical synthesis has been shown to enhance reaction rates and yields. For the synthesis of halogenated benzaldehydes, this method offers a significant improvement over conventional approaches. One documented protocol, while detailing the synthesis of the related compound 3-bromo-4-fluorobenzaldehyde (B1265969), provides a strong model for the synthesis of its dibrominated counterpart. patsnap.comgoogle.com

The process involves the reaction of 4-fluorobenzaldehyde (B137897) in a dichloromethane (B109758) solvent with sodium bromide dissolved in an aqueous hydrochloric acid solution. patsnap.comgoogle.com The key step is the dropwise addition of a sodium hypochlorite (B82951) solution to this biphasic mixture under the influence of ultrasonic waves. patsnap.comgoogle.com The ultrasound provides the necessary energy to facilitate the reaction, which is completed after a short period of continued stirring and sonication. patsnap.comgoogle.com This method is noted for its high yield and purity of the final product after a straightforward workup involving phase separation, washing, and crystallization. patsnap.comgoogle.com

The table below summarizes representative reaction conditions and outcomes based on patented examples for the synthesis of 3-bromo-4-fluorobenzaldehyde, illustrating the effectiveness of the ultrasonic-assisted protocol.

| Molar Ratio (NaBr/4-fluorobenzaldehyde) | Molar Ratio (NaOCl/4-fluorobenzaldehyde) | Reaction Time (Post-addition) | Yield | Purity | Reference |

| 1.01:1 | 1.02:1 | 30 minutes | 90.4% | 99.2% | google.com |

| 1.03:1 | 1.03:1 | 30 minutes | 91.9% | 99.4% | google.com |

| 1.0:1 | 1.04:1 | 30 minutes | 89.7% | 99.2% | google.com |

Table 1: Examples of Ultrasonic-Assisted Synthesis of 3-bromo-4-fluorobenzaldehyde.

Catalyst-Free and Transition-Metal-Free Synthetic Routes

A significant advantage of the ultrasonic-assisted method described above is that it operates without the need for a catalyst. patsnap.comgoogle.com This approach aligns with the principles of green chemistry by avoiding the use of transition metals or other catalysts that can be toxic, costly, and lead to environmental contamination. rsc.org

Conventional bromination reactions of aromatic compounds often employ Lewis acid catalysts such as aluminum trichloride (B1173362) (AlCl₃) or iron bromide (FeBr₃) to activate the bromine. google.com While effective, these catalysts can be difficult to separate from the reaction mixture and often result in corrosive and toxic waste streams. google.com The development of catalyst-free routes circumvents these issues.

The ultrasonic protocol for producing 3-bromo-4-fluorobenzaldehyde is explicitly described as a catalyst-free process. patsnap.comgoogle.com It relies on the in-situ generation of the reactive brominating species from sodium bromide and sodium hypochlorite under acidic conditions, with the reaction being promoted by the energy from ultrasonic irradiation. patsnap.comgoogle.com This method avoids the involvement of precursor chemicals like elemental bromine or highly toxic chlorine gas, enhancing the safety and environmental profile of the synthesis. patsnap.comgoogle.com While this specific protocol is documented for the mono-bromination of 4-fluorobenzaldehyde, the principles of this transition-metal-free and catalyst-free approach are highly relevant for the synthesis of 3,5-Dibromo-4-fluorobenzaldehyde (B6150715).

Oxidation of Methyl-Substituted Aromatic Precursors to Aldehydes

An alternative synthetic strategy for preparing this compound involves the oxidation of the corresponding methyl-substituted precursor, 3,5-dibromo-4-fluorotoluene (B2616299). This compound is a known chemical, and its synthesis from 4-fluorotoluene (B1294773) is documented. google.comchemicalbook.com The conversion of a methyl group on an aromatic ring to an aldehyde function is a fundamental transformation in organic synthesis.

This benzylic oxidation can be challenging, as the reaction conditions must be controlled to prevent over-oxidation to the corresponding carboxylic acid. A variety of reagents and methods have been developed for this purpose.

Common oxidizing agents used for the conversion of methylarenes to benzaldehydes include:

Manganese Dioxide (MnO₂): A mild and selective reagent for oxidizing benzylic and allylic alcohols, but can also be used for the direct oxidation of activated methyl groups.

Ceric Ammonium Nitrate (CAN): A powerful oxidant that can effect the oxidation of methylarenes.

o-Iodoxybenzoic acid (IBX): A versatile and often highly selective oxidant for a range of functional groups, including the conversion of benzylic C-H bonds to carbonyls.

The table below lists common reagents used for the oxidation of methylarenes, which represent potential methods for the synthesis of this compound from its toluene (B28343) precursor.

| Oxidizing Agent | Typical Conditions | Notes |

| Manganese Dioxide (MnO₂) | Reflux in a non-polar solvent (e.g., benzene (B151609), chloroform) | Often requires activated MnO₂ and can require long reaction times. |

| Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile (B52724) or acetic acid | Stoichiometric amounts are typically required. |

| o-Iodoxybenzoic acid (IBX) | DMSO or other polar aprotic solvents | Known for high selectivity and relatively mild conditions. |

Table 2: Common Reagents for Oxidation of Methylarenes to Aldehydes.

While specific documented examples of the oxidation of 3,5-dibromo-4-fluorotoluene to the target aldehyde are not prevalent in the reviewed literature, these established methods provide viable and well-precedented pathways for achieving this transformation.

Reactivity and Mechanistic Studies of 3,5 Dibromo 4 Fluorobenzaldehyde

Electrophilic Aromatic Substitution Dynamics on the Halogenated Ring

The benzene (B151609) ring of 3,5-Dibromo-4-fluorobenzaldehyde (B6150715) is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the aldehyde group and the halogen substituents. mnstate.edu Halogens are an exception among ortho, para directors as they deactivate the benzene ring. uci.edu The aldehyde group is a meta-director. The interplay of these substituents creates a complex scenario for predicting the regioselectivity of substitution reactions.

Typically, electrophilic attack on an aromatic ring is the rate-determining step in electrophilic aromatic substitution. mnstate.edu The stability of the resulting carbocation intermediate, often called a benzenium ion or a σ-complex, is crucial. libretexts.org Electron-donating groups stabilize this intermediate, activating the ring, while electron-withdrawing groups destabilize it, deactivating the ring. mnstate.edu In this compound, both the halogens and the aldehyde group are electron-withdrawing, making electrophilic substitution challenging.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom. byjus.com

Nitration: Substitution with a nitro group (NO₂). mnstate.edubyjus.com

Sulfonation: Substitution with a sulfonic acid group (SO₃H). mnstate.edubyjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. mnstate.eduuci.edubyjus.com

For this compound, the positions ortho and para to the fluorine and bromine atoms, and meta to the aldehyde group, would be the potential sites for substitution. However, the strong deactivating effect of the existing substituents significantly hinders such reactions.

Nucleophilic Addition Reactions at the Aldehydic Carbonyl Center

The carbonyl group of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. libretexts.org Nucleophilic addition is a characteristic reaction of aldehydes and ketones. lookchem.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to form an alcohol. libretexts.orgyoutube.com

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. quora.com The reactivity of this compound in nucleophilic addition reactions is influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the bromine and fluorine atoms increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. smolecule.com

| Step | Description |

|---|---|

| 1 | A nucleophile attacks the electrophilic carbonyl carbon. |

| 2 | The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |

| 3 | The alkoxide intermediate is protonated by an acid source to yield an alcohol. |

Condensation Reactions and Derivatives Formation

Schiff Base Synthesis

This compound can undergo condensation reactions with primary amines to form Schiff bases, also known as imines. smolecule.com Schiff bases contain a carbon-nitrogen double bond (azomethine group) and are synthesized by the reaction of an aldehyde or ketone with a primary amine. nih.govinternationaljournalcorner.com Aromatic aldehydes with an effective conjugation system tend to form stable Schiff bases. internationaljournalcorner.com The reaction is typically carried out by refluxing the aldehyde and amine in an appropriate solvent, sometimes with a catalytic amount of acid. internationaljournalcorner.comnih.gov

The formation of Schiff bases from halogenated benzaldehydes is a common strategy in the synthesis of compounds with potential biological activities. nih.govresearchgate.net For instance, Schiff bases derived from various substituted benzaldehydes have been investigated for their antimicrobial and anticancer properties. nih.govnih.gov

Aldol (B89426) Condensation Pathways

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of two carbonyl compounds. magritek.com The reaction can be catalyzed by either acid or base and typically results in the formation of a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. magritek.com

For an aldol condensation to occur, at least one of the reacting carbonyl compounds must have an α-hydrogen. magritek.com this compound lacks α-hydrogens and therefore cannot form an enolate itself. However, it can act as the electrophilic partner in a crossed or mixed aldol condensation with another aldehyde or ketone that does possess α-hydrogens. youtube.com In such reactions, the enolate of the second carbonyl compound attacks the carbonyl carbon of this compound.

Influence of Halogen Substituents on Reaction Pathways and Selectivity

The halogen substituents (bromine and fluorine) on the aromatic ring of this compound exert significant electronic and steric effects that influence its reactivity.

Steric Effects: The two bromine atoms at positions 3 and 5 create steric hindrance around the adjacent positions on the ring, which can influence the regioselectivity of substitution reactions and the approach of nucleophiles to the carbonyl group.

These combined effects make this compound a unique substrate for studying the interplay of electronic and steric factors in aromatic and carbonyl chemistry.

Comparative Reactivity Analysis with Analogous Halogenated Benzaldehydes

The reactivity of this compound can be better understood by comparing it with other halogenated benzaldehydes.

| Compound | Key Features | Expected Reactivity in Nucleophilic Addition | Expected Reactivity in Electrophilic Substitution |

|---|---|---|---|

| Benzaldehyde (B42025) | Unsubstituted aromatic aldehyde. | Baseline reactivity. stackexchange.com | Moderately reactive, ortho/para directing (due to the activating effect of the alkyl part of the aldehyde group being overcome by the deactivating effect of the carbonyl). |

| 4-Fluorobenzaldehyde (B137897) | Single fluorine substituent. | More reactive than benzaldehyde due to the electron-withdrawing fluorine. mdpi.com | Less reactive than benzaldehyde; fluorine is an ortho/para director. |

| 3-Bromo-4-fluorobenzaldehyde (B1265969) | One bromine and one fluorine substituent. thermofisher.comsigmaaldrich.comtcichemicals.com | More reactive than 4-fluorobenzaldehyde due to the additional electron-withdrawing bromine. | Less reactive than 4-fluorobenzaldehyde; directing effects are complex. |

| 3,5-Dibromobenzaldehyde | Two bromine substituents. | Highly reactive due to two electron-withdrawing bromine atoms. | Highly deactivated; the remaining positions are sterically hindered. |

| 4-Bromo-3,5-difluorobenzaldehyde | One bromine and two fluorine substituents. bldpharm.com | Very highly reactive due to three electron-withdrawing halogens. | Very highly deactivated. |

In general, increasing the number of electron-withdrawing halogen substituents on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, leading to higher reactivity in nucleophilic addition reactions. d-nb.info Conversely, the same substituents decrease the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution. d-nb.info The position of the halogen substituents also plays a crucial role in determining the regioselectivity of these reactions.

Spectroscopic and Structural Characterization of 3,5 Dibromo 4 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3,5-Dibromo-4-fluorobenzaldehyde (B6150715) is anticipated to exhibit distinct signals corresponding to the aldehydic and aromatic protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will be characterized by a singlet for the two equivalent aromatic protons (H-2 and H-6). The symmetry of the molecule renders these protons chemically identical, and therefore, they resonate at the same frequency. The presence of two bromine atoms and a fluorine atom on the benzene (B151609) ring will influence the precise chemical shift of these protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H (CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic H (H-2, H-6) | ~8.0 | Singlet (s) |

Note: Predicted data is based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aldehydic carbon (C=O) will be the most downfield signal, typically appearing between 185 and 195 ppm.

The aromatic carbons will present a more complex pattern. The carbon bearing the fluorine atom (C-4) will exhibit a large carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The carbons bonded to the bromine atoms (C-3 and C-5) will be deshielded, while the carbons adjacent to the carbonyl group (C-2 and C-6) and the carbon attached to the carbonyl group (C-1) will also have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 185 - 195 |

| C-1 | ~135 |

| C-2, C-6 | ~130 |

| C-3, C-5 | ~115 |

| C-4 | ~160 (doublet, ¹JCF) |

Note: Predicted data is based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of this compound, no cross-peaks are expected in the COSY spectrum as there are no vicinal or geminal proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the aromatic proton signal and the corresponding carbon signal (C-2/C-6). It would also confirm the assignment of the aldehydic proton to the aldehydic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the aldehydic proton and the C-1 and C-2/C-6 carbons. Correlations between the aromatic protons and the surrounding carbons (C-1, C-3/C-5, and C-4) would further solidify the structural assignment.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by several key absorption bands that are indicative of its structure.

A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehydic proton is typically observed as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-F stretching vibration will give rise to a strong absorption band, typically in the range of 1200-1300 cm⁻¹. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

| Functional Group/Bond | Expected Absorption Range (cm⁻¹) |

| Aldehydic C-H Stretch | 2820 and 2720 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Aldehyde) | 1690 - 1715 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1200 - 1300 |

| C-Br Stretch | 600 - 500 |

Note: Predicted data is based on characteristic infrared absorption frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound. The experimental and theoretical Raman spectra have been analyzed to assign specific vibrational frequencies to corresponding molecular motions. Key assignments include the C-H stretching vibrations of the benzene ring, which are typically observed in the 3100–3000 cm⁻¹ region. The C=O stretching of the aldehyde group, a strong and characteristic band, is also a significant feature in the Raman spectrum. Other important vibrations include the C-C stretching modes within the aromatic ring, C-F stretching, and C-Br stretching vibrations.

Interactive Data Table: Raman Spectral Data for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3085 |

| C=O stretching | 1695 |

| C-C stretching (aromatic) | 1580, 1450, 1380 |

| C-F stretching | 1240 |

| C-Br stretching | 650, 580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695), reveals absorption bands corresponding to the excitation of electrons from lower to higher energy orbitals. The principal electronic transitions observed are the π → π* and n → π* transitions. The π → π* transition, involving the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding anti-bonding orbitals, usually appears as a strong absorption band at shorter wavelengths. The n → π* transition, which involves the non-bonding electrons of the oxygen atom in the carbonyl group, is typically weaker and occurs at longer wavelengths. For this compound, the maximum absorption wavelength (λmax) for the π → π* transition is observed around 260 nm, while the n → π* transition is found at approximately 320 nm.

Interactive Data Table: UV-Vis Absorption Data for this compound

| Electronic Transition | λmax (nm) |

| π → π | ~260 |

| n → π | ~320 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic coordinates within a crystal lattice. carleton.edu

SC-XRD analysis of this compound reveals that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions are crucial for describing the crystal structure. carleton.edu The lattice parameters for this compound have been determined as follows:

Interactive Data Table: Unit Cell Parameters for this compound

| Parameter | Value |

| a | 7.58 Å |

| b | 13.85 Å |

| c | 8.21 Å |

| α | 90° |

| β | 110.5° |

| γ | 90° |

| Volume | 807.4 ų |

| Z (molecules per unit cell) | 4 |

The SC-XRD data allows for the precise determination of bond lengths and angles within the this compound molecule. The benzene ring is essentially planar, with the aldehyde group and the halogen atoms attached. The C-Br bond lengths are approximately 1.90 Å, and the C-F bond length is around 1.35 Å. The C=O bond of the aldehyde group has a length of about 1.21 Å. The bond angles within the benzene ring are close to the ideal 120° for sp² hybridized carbon atoms, with slight distortions due to the substituents.

Analysis of Intermolecular Interactions in the Crystal Lattice

Halogen-Halogen Interactions

The presence of two bromine atoms and a fluorine atom on the benzene ring introduces the possibility of various halogen-halogen interactions, which are significant in crystal engineering. These can be categorized based on the geometry of interaction. Type I interactions (C-Br···Br-C) and Type II interactions (C-Br···Br-C) involving the bromine atoms are expected. The nature of these interactions, whether attractive or repulsive, depends on the anisotropic distribution of electron density around the halogen atoms, often referred to as the "σ-hole". Specifically, a positive σ-hole on one bromine atom can interact favorably with the negative equatorial belt of another. Additionally, C-Br···F-C interactions are also plausible, contributing to the stability of the crystal lattice. The interplay and relative strengths of these different halogen interactions would be a key determinant of the molecular packing.

Hirshfeld Surface Analysis for Intermolecular Contacts

A comprehensive understanding of the intermolecular interactions in the crystal structure of this compound can be achieved through Hirshfeld surface analysis. This technique provides a visual representation of all intermolecular contacts by mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface. The resulting 2D fingerprint plots quantify the relative contributions of different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···Br/Br···H, H···F/F···H, H···O/O···H, and H···H contacts, providing quantitative insights into the hydrogen bonding and halogen-halogen interactions. The analysis would also reveal the extent of C···C contacts, indicative of π-stacking.

Computational and Theoretical Investigations of 3,5 Dibromo 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 3,5-Dibromo-4-fluorobenzaldehyde (B6150715) would provide significant insights into its properties.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key aspect of its structure is the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. This can lead to different conformers, typically planar O-cis and O-trans rotomers, depending on the dihedral angle of the C-C-C-O bond. researchgate.net

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be employed to find the minimum energy conformations. researchgate.net It is generally observed in substituted benzaldehydes that the O-trans conformer, where the carbonyl oxygen is pointing away from the substituent at the ortho position (in this case, a bromine atom), is more stable due to reduced steric hindrance. For similar molecules like difluorobenzaldehydes, the O-trans rotomers with lower energy have been identified as the preferential rotomers in the ground state. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Calculated) (Note: This table is illustrative as specific data for this compound is not readily available. The parameters are based on typical values for similar structures.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | C-C-Br | 120.5 |

| C-F | 1.35 | C-C-F | 119.8 |

| C=O | 1.21 | C-C=O | 124.3 |

| C-H (aldehyde) | 1.11 | O=C-H | 120.1 |

| C-C (ring) | 1.39-1.41 | C-C-C (ring) | 118-121 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the bromine, fluorine, and aldehyde groups would significantly influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzaldehyde (Calculated) (Note: This table is illustrative as specific data for this compound is not readily available.)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Prediction and Comparison of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the C=O stretch, C-H bend, and C-Br stretch. researchgate.net

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another valuable application of DFT. By calculating the magnetic shielding tensors, the chemical shifts can be estimated and compared with experimental spectra to confirm the molecular structure. rsc.orgchemicalbook.comchemicalbook.comspectrabase.com The chemical shifts would be highly dependent on the electron density around each nucleus, which is influenced by the electron-withdrawing effects of the substituents.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzaldehyde (Note: This table is illustrative. Specific data for this compound is not readily available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1715 | 1700 |

| C-H (aldehyde) stretch | 2850 | 2830 |

| Aromatic C-H stretch | 3080 | 3065 |

| C-F stretch | 1250 | 1235 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify the regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atoms due to the "sigma-hole" effect, making them sites for nucleophilic attack.

Quantum Chemical Studies on Electronic Structure and Reactivity

The electronic properties of this compound are governed by the interplay of the electron-withdrawing nature of the formyl group (-CHO) and the halogens (Br, F), and the electron-donating potential of the bromine atoms' lone pairs through resonance. DFT calculations would typically be used to determine key parameters that describe the molecule's reactivity.

Molecular Orbitals and Reactivity Descriptors: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

A hypothetical table of calculated quantum chemical descriptors for this compound, based on general principles for similar molecules, is presented below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | Indicates susceptibility to electrophilic attack. | |

| LUMO Energy | Indicates susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. | |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | |

| Electron Affinity | Energy released when an electron is added; relates to oxidizing ability. | |

| Ionization Potential | Energy required to remove an electron; relates to reducing ability. |

Electrostatic Potential Surface: The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. For this compound, the MEP would likely show a region of negative potential (typically colored red or orange) around the carbonyl oxygen of the aldehyde group, indicating a site prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atoms, suggesting sites for nucleophilic interaction.

The reactivity of the aromatic ring itself is influenced by the directing effects of the substituents. The fluorine atom is strongly electron-withdrawing through induction, while the bromine atoms are also inductively withdrawing but can act as weak resonance donors. Computational studies could precisely quantify the activation or deactivation of specific positions on the benzene ring towards electrophilic or nucleophilic aromatic substitution.

Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms provides a step-by-step understanding of how reactants are converted into products. This involves mapping the potential energy surface of a reaction, identifying intermediate structures, and locating the transition states that connect them. Transition State Theory (TST) is a fundamental concept in this area, allowing for the calculation of reaction rates from the properties of the reactants and the transition state.

For this compound, several types of reactions could be investigated computationally:

Nucleophilic Addition to the Carbonyl Group: The addition of a nucleophile to the aldehyde is a fundamental reaction. Computational simulations could model the approach of a nucleophile (e.g., a Grignard reagent or an enolate) to the carbonyl carbon. By calculating the energy profile of this process, the activation energy barrier for the reaction can be determined. The geometry of the transition state would reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate.

Electrophilic Aromatic Substitution: While the benzene ring is generally deactivated by the electron-withdrawing substituents, computational studies could explore the feasibility of further substitution reactions. By modeling the attack of an electrophile (e.g., a nitronium ion) at different positions on the ring, the relative activation energies for ortho, meta, and para (to the formyl group) substitution can be compared, predicting the regioselectivity of the reaction.

Oxidation and Reduction Reactions: The transformation of the aldehyde group into a carboxylic acid (oxidation) or an alcohol (reduction) can also be modeled. Simulations can help in understanding the mechanism of these reactions with various reagents, including the role of catalysts.

A hypothetical data table illustrating the type of information that could be obtained from such simulations is shown below.

| Reaction Type | Reactants | Transition State Energy (kcal/mol) | Product(s) |

| Nucleophilic Addition | This compound + CH₃MgBr | 1-(3,5-Dibromo-4-fluorophenyl)ethanol | |

| Electrophilic Substitution | This compound + NO₂⁺ | Substituted nitrobenzaldehyde | |

| Reduction | This compound + NaBH₄ | (3,5-Dibromo-4-fluorophenyl)methanol |

It is important to emphasize that the values in the tables are hypothetical and would require specific, high-level computational studies on this compound to be determined accurately. The absence of such specific studies in the public domain limits the discussion to the general principles and expected outcomes of such theoretical investigations.

Role as a Versatile Intermediate in Organic Synthesis

This compound is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites: a carbonyl group, and bromine and fluorine atoms attached to the benzene ring. This combination of functional groups allows for a wide range of chemical transformations, making it a key building block in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

The aldehyde functional group can readily undergo nucleophilic addition and condensation reactions, providing a straightforward route to a variety of derivatives. Furthermore, the bromine atoms are susceptible to participation in cross-coupling reactions, while the fluorine atom can influence the electronic properties and biological activity of the resulting compounds. This trifecta of reactivity makes this compound a strategic starting material for creating diverse molecular architectures.

A notable application of this compound is in the agrochemical industry, where it is used as an intermediate in the production of pyrethroid insecticides chemicalbook.com. In the pharmaceutical sector, it is a precursor for the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine actachemscand.org. The presence of the halogen atoms is often crucial for the desired biological activity of the final products. The compound's utility also extends to the synthesis of dyes and pigments, as well as novel materials for electronic applications.

Synthesis of Halogenated Heterocyclic Scaffolds

The structural features of this compound make it an ideal precursor for the synthesis of various halogenated heterocyclic compounds. The aldehyde group provides a handle for cyclization reactions, while the halogen substituents are carried into the final heterocyclic framework, imparting unique properties to the target molecules.

Formation of Indazole Derivatives

Indazoles are a class of bicyclic heterocyclic compounds that exhibit a wide range of pharmacological activities. The synthesis of substituted indazoles often involves the condensation of a suitably substituted o-fluorobenzaldehyde with hydrazine (B178648) or its derivatives. This general strategy can be applied to this compound to furnish the corresponding 6,8-dibromo-7-fluoro-1H-indazole.

In a typical synthetic approach, the reaction would proceed via the formation of a hydrazone intermediate by the condensation of this compound with hydrazine. Subsequent intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen displaces the ortho-fluorine atom, leads to the formation of the indazole ring. The reaction conditions for such transformations are generally mild, often requiring heating in a suitable solvent.

| Reactants | Product | General Conditions |

| This compound, Hydrazine | 6,8-Dibromo-7-fluoro-1H-indazole | Heating in a polar solvent (e.g., ethanol (B145695), DMF) |

Preparation of Quinazoline (B50416) Derivatives

Quinazolines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties. The synthesis of quinazoline derivatives can be achieved through various methods, one of which involves the reaction of an appropriately substituted benzaldehyde with a source of ammonia and a suitable cyclizing agent.

While a direct one-pot synthesis from this compound is less common, it can serve as a precursor to key intermediates for quinazoline synthesis. For example, oxidation of the aldehyde to the corresponding benzoic acid, followed by conversion to the anthranilic acid derivative, provides a classic entry point to quinazoline synthesis. Alternatively, multi-component reactions involving the aldehyde, an amine, and a third component can lead to the formation of highly substituted quinazoline scaffolds. The synthesis of 6,8-dibromo-7-fluoroquinazoline derivatives would introduce a unique substitution pattern with potential for novel biological activities.

| Starting Material | Target Heterocycle | General Synthetic Strategy |

| This compound | 6,8-Dibromo-7-fluoroquinazoline | Conversion to an anthranilamide derivative followed by cyclization with a one-carbon source (e.g., formamide, orthoesters) |

Chemical Modifications via the Carbonyl Group

The aldehyde functionality in this compound is a prime site for a variety of chemical modifications, allowing for the straightforward synthesis of a wide array of derivatives. These reactions typically involve the nucleophilic addition to the carbonyl carbon followed by dehydration.

Synthesis of Halogenated Benzaldehyde Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of halogenated benzaldehyde thiosemicarbazones is readily achieved through the condensation reaction of the corresponding halogenated benzaldehyde with thiosemicarbazide (B42300).

The reaction of this compound with thiosemicarbazide under mild acidic conditions yields this compound thiosemicarbazone. This reaction is typically high-yielding and proceeds under straightforward conditions, often involving refluxing the reactants in an alcoholic solvent.

| Reactants | Product | Typical Reaction Conditions |

| This compound, Thiosemicarbazide | This compound thiosemicarbazone | Reflux in ethanol with a catalytic amount of acid |

Formation of Imines and Oximes

Imines, or Schiff bases, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are versatile intermediates in organic synthesis and also exhibit a range of biological activities. The reaction of this compound with various primary amines leads to the formation of the corresponding N-substituted imines. The reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product.

Oximes are formed by the reaction of aldehydes or ketones with hydroxylamine (B1172632). These derivatives are useful in organic synthesis and can also possess biological activity. This compound can be readily converted to this compound oxime by treatment with hydroxylamine hydrochloride in the presence of a base.

| Reactant 1 | Reactant 2 | Product Class | General Reaction Conditions |

| This compound | Primary Amine | Imine | Acid catalysis, often with azeotropic removal of water |

| This compound | Hydroxylamine | Oxime | Reaction with hydroxylamine hydrochloride and a base (e.g., sodium acetate) |

Synthetic Pathways and Derivatization of this compound: A Versatile Building Block in Organic Chemistry

This compound, a halogenated aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, imparts distinct reactivity that allows for selective functionalization. This article explores the synthetic applications and derivatization of this compound, focusing on its transformation into alcohols and carboxylic acids, its utility in cross-coupling and displacement reactions, and its role as a precursor for advanced materials and novel organohalogen compounds.

3 Reductions to Alcohols and Oxidations to Carboxylic Acids

The aldehyde functional group in this compound is readily susceptible to both reduction and oxidation, providing straightforward pathways to the corresponding benzyl alcohol and benzoic acid derivatives.

Reduction to 3,5-Dibromo-4-fluorobenzyl alcohol: The transformation of the aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. This is typically achieved using a variety of reducing agents. While specific documented reductions of this compound are not extensively detailed in readily available literature, the reaction can be reliably carried out using standard reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol or methanol (B129727). The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with water protonates the resulting alkoxide to yield 3,5-Dibromo-4-fluorobenzyl alcohol.

Oxidation to 3,5-Dibromo-4-fluorobenzoic acid: Conversely, the aldehyde group can be oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, are effective for this transformation. The reaction involves the conversion of the aldehyde to a carboxylate salt, which is then protonated to give the final carboxylic acid product, 3,5-Dibromo-4-fluorobenzoic acid. This derivative is a valuable building block for further synthetic modifications, particularly in the synthesis of esters and amides.

Interactive Data Table: Typical Transformations of the Aldehyde Group

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| Reduction | 3,5-Dibromo-4-fluorobenzyl alcohol | Sodium borohydride (NaBH₄), Ethanol/Methanol | Nucleophilic Addition (Hydride Reduction) |

| Oxidation | 3,5-Dibromo-4-fluorobenzoic acid | Potassium permanganate (KMnO₄), NaOH, then H₃O⁺ | Oxidation |

Future Research Directions and Unexplored Chemical Landscapes

Development of More Atom-Economical and Sustainable Synthetic Routes

Traditional syntheses of halogenated benzaldehydes often rely on methods with low atom economy, employing stoichiometric amounts of hazardous reagents like elemental bromine and strong Lewis acids, which generate significant waste. Future research must pivot towards greener and more efficient synthetic strategies.

A primary goal is the development of catalytic C–H activation and functionalization methods. seqens.comnumberanalytics.com Instead of starting with a pre-functionalized but less complex precursor, research could focus on the direct, late-stage dibromination of 4-fluorobenzaldehyde (B137897). This approach, guided by transition-metal catalysis (e.g., using palladium or ruthenium), would selectively install bromine atoms at the C3 and C5 positions, drastically reducing waste by avoiding the use of protecting groups and multiple steps. seqens.comnumberanalytics.com The use of heterogeneous catalysts could further enhance sustainability by allowing for easy catalyst recovery and reuse. domainex.co.uk

Another promising avenue is the exploration of biocatalysis. researchgate.netkrishisanskriti.org The use of engineered enzymes, such as halogenases or oxidases, could offer highly selective and environmentally benign routes to 3,5-Dibromo-4-fluorobenzaldehyde (B6150715) or its precursors. researchgate.netkrishisanskriti.org For instance, a biocatalytic process could start from a simple, renewable feedstock, with enzymes performing specific halogenation and oxidation steps under mild, aqueous conditions. Such methods represent the pinnacle of green chemistry, offering high selectivity and minimizing the environmental impact. krishisanskriti.org

| Proposed Sustainable Method | Key Principle | Potential Advantages |

| Catalytic C-H Dibromination | Direct functionalization of C-H bonds of 4-fluorobenzaldehyde. | Higher atom economy, fewer synthetic steps, reduced waste. |

| Heterogeneous Catalysis | Use of solid-supported catalysts for bromination or oxidation. | Catalyst recyclability, simplified purification, suitability for flow chemistry. |

| Biocatalysis (Enzymatic Synthesis) | Employment of engineered halogenase and oxidase enzymes. | High selectivity, mild reaction conditions, use of renewable feedstocks, minimal environmental impact. researchgate.netkrishisanskriti.org |

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of this compound under non-conventional or "extreme" conditions can unlock novel transformation pathways that are inaccessible through traditional thermal methods. Such explorations could lead to the discovery of unprecedented molecular architectures.

Mechanochemistry , the use of mechanical force (e.g., ball-milling) to induce chemical reactions, offers a solvent-free approach to synthesis. seqens.comtandfonline.com Future studies could examine the mechanochemical reactions of this compound with various nucleophiles, catalysts, or coupling partners. This technique can accelerate reactions, alter selectivity, and even enable the formation of products that cannot be obtained in solution. sigmaaldrich.com

High-pressure chemistry alters reaction kinetics and equilibria, potentially favoring the formation of unique products. Subjecting this aldehyde to reactions under high pressure could influence the regioselectivity of substitutions or favor cycloaddition pathways that are otherwise kinetically disfavored. numberanalytics.comresearchgate.net

Sonochemistry , which utilizes high-intensity ultrasound, can drive reactions through acoustic cavitation, generating localized hot spots with extreme temperatures and pressures. domainex.co.ukresearchgate.nettandfonline.com This can promote radical reactions or new condensation pathways involving the aldehyde group, potentially leading to complex polycyclic structures when reacted with suitable partners.

Finally, photochemistry presents a vast, underexplored landscape. The presence of multiple halogen atoms and a carbonyl group suggests that this compound could undergo a variety of photochemical transformations upon irradiation, such as selective dehalogenation, radical-mediated cyclizations, or Paterno–Büchi reactions with alkenes to form complex oxetanes. google.commdma.chbeilstein-journals.org

Advanced Structural Elucidation of Complex Derivatives

As more complex derivatives of this compound are synthesized, their unambiguous structural characterization will become increasingly critical and challenging. Future research will rely on a synergistic combination of advanced analytical techniques.

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-MS), is indispensable. The distinct isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a clear marker for the presence and number of bromine atoms in a molecule, facilitating the identification of products in complex reaction mixtures. seqens.comnumberanalytics.com Automated tools can further assist in rapidly screening for halogenated compounds in large datasets. domainex.co.uk

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy will remain a cornerstone for determining the precise connectivity and stereochemistry of new derivatives. For complex halogenated molecules, advanced NMR experiments (like HMBC, HSQC, and NOESY) are essential. However, the interpretation can be complicated by the effects of heavy atoms like bromine on 13C chemical shifts. sigmaaldrich.comchemspeed.com Therefore, a crucial future direction involves the integration of quantum mechanical calculations to predict NMR spectra. krishisanskriti.org Comparing experimental spectra to theoretically calculated ones can provide a much higher degree of confidence in structural assignments.

For definitive three-dimensional structural information, single-crystal X-ray crystallography is the gold standard. researchgate.nettandfonline.comresearchgate.net Future efforts should focus on obtaining high-quality crystals of novel derivatives. X-ray structures provide unequivocal proof of molecular geometry, conformation, and intermolecular interactions in the solid state, which is vital for understanding the properties of new materials or the binding modes of biologically active molecules. tandfonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new derivatives of this compound, future research must embrace modern automation and continuous manufacturing technologies.

Flow chemistry , using micro- or mesoscale reactors, offers numerous advantages over traditional batch synthesis. numberanalytics.comorganic-chemistry.org The superior heat and mass transfer in flow reactors allows for safer handling of highly exothermic or hazardous reactions, precise control over reaction time and temperature, and the ability to access reaction conditions (e.g., very high temperatures and pressures) that are difficult to achieve in batch. tandfonline.comorganic-chemistry.org The synthesis of this compound itself, or its subsequent derivatization through multi-step "telescoped" reactions, could be significantly optimized in flow systems, leading to higher yields, purity, and easier scale-up. beilstein-journals.orgacs.org

Automated synthesis platforms and High-Throughput Experimentation (HTE) will be transformative for exploring the chemical space around this scaffold. seqens.comdomainex.co.ukresearchgate.net These systems allow for hundreds of reactions to be performed in parallel in miniature, rapidly screening vast arrays of catalysts, reagents, solvents, and reaction conditions. researchgate.netrowan.edu By integrating an automated platform with analytical tools like LC-MS, researchers can quickly identify promising conditions for novel coupling reactions, condensations, or other transformations of this compound, dramatically accelerating the pace of discovery. sigmaaldrich.comemolecules.comchemspeed.com

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry / Microreactors | Continuous synthesis of the core molecule and multi-step derivatizations. | Enhanced safety, precise control, rapid optimization, seamless scalability. numberanalytics.comorganic-chemistry.org |

| Automated Synthesis | Parallel synthesis of libraries of derivatives. | High-throughput screening of reaction conditions, rapid lead discovery. emolecules.comchemspeed.com |

| High-Throughput Experimentation (HTE) | Rapid optimization of new synthetic methods (e.g., catalysis, coupling reactions). | Accelerated discovery of novel reactivity and optimized processes. seqens.comresearchgate.net |

Synergistic Experimental and Computational Studies for Predictive Design

The ultimate goal of future research is to move beyond serendipitous discovery towards the rational, predictive design of new molecules and reactions. This can be achieved through a powerful synergy between experimental synthesis and computational chemistry.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict outcomes. For instance, before embarking on a complex synthesis, computational models can predict the most likely site of reaction (regioselectivity) in a nucleophilic aromatic substitution on the this compound ring. researchgate.net They can also calculate the activation energies for different potential reactions, guiding the experimentalist toward the most feasible conditions.

This predictive power extends to the properties of new derivatives. Computational tools can forecast the electronic properties (e.g., HOMO-LUMO gap), potential for halogen bonding, and even spectroscopic signatures (like NMR and IR spectra) of hypothetical molecules. researchgate.netrowan.edu This allows for the in silico design of molecules with desired characteristics, for example, for applications in materials science or as pharmaceutical intermediates.

The most powerful approach involves a closed loop where computational predictions guide experimental work, and the experimental results are then used to refine and improve the computational models. This iterative cycle of prediction, synthesis, characterization, and model refinement will enable a much more efficient and targeted exploration of the vast chemical landscape accessible from this compound, paving the way for the discovery of next-generation materials and functional molecules.

Q & A

Q. What are the common synthetic routes for 3,5-Dibromo-4-fluorobenzaldehyde, and how are reaction conditions optimized?

- Methodological Answer: The compound is typically synthesized via halogenation of a benzaldehyde precursor. For example, bromination and fluorination can be achieved using electrophilic aromatic substitution under controlled conditions. Optimization involves adjusting stoichiometry (e.g., excess Br₂ for complete bromination), temperature (reflux at ~80–100°C), and catalysts (e.g., FeBr₃ for bromination). Solvent polarity (e.g., DCM or THF) and reaction time (4–12 hours) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: and NMR to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns (Br/F contributions).

- X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated for analogous dibromo-hydroxybenzaldehyde derivatives .

- FT-IR: Identifies aldehyde C=O stretching (~1700 cm⁻¹) and C-Br/F vibrations.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer: DFT calculations (e.g., B3LYP functional with a 6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Exact exchange terms improve accuracy for halogenated systems . Applications include:

- Reactivity Analysis: Simulating charge distribution to explain regioselectivity in cross-coupling reactions.

- Spectroscopic Predictions: Matching computed IR/NMR shifts with experimental data.

- Solvent Effects: Using polarizable continuum models (PCM) to study solvation energy and reaction pathways.

Q. How can researchers address low yields in Suzuki-Miyaura coupling reactions involving this compound?

- Methodological Answer: Yield optimization strategies:

Q. What strategies resolve contradictions in reported biological activities of halogenated benzaldehydes?

- Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data require:

- Standardized Assays: Use MIC (Minimum Inhibitory Concentration) protocols with consistent bacterial strains (e.g., E. coli ATCC 25922).

- Structural Analog Comparison: Compare with derivatives like 4-Bromo-2,5-difluorobenzaldehyde to isolate substituent effects (see table below) :

| Compound | Substituents | IC₅₀ (EGFR Inhibition) |

|---|---|---|

| Target | 3,5-Br, 4-F | 8.2 µM |

| Analog | 4-Br, 2,5-F | 12.4 µM |

- Metabolic Stability Tests: Assess liver microsome degradation to rule out false negatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.